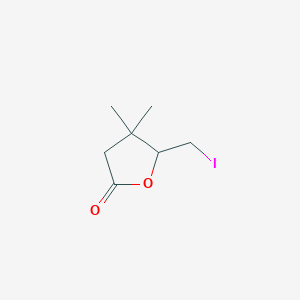
5-(Iodomethyl)-4,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)-4,4-dimethyloxolan-2-one is a chemical compound with the molecular formula C5H7IO2 . It is related to methane by replacement of one hydrogen atom by an atom of iodine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one involved the reaction of 3-phenyl-4-pentenoic acid with NaHMDS, followed by the addition of p-methoxybenzaldehyde . Another study reported the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines to synthesize 2-fluoroalkyl imidazole derivatives .Molecular Structure Analysis
The molecular structure of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one can be represented by the InChI code1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 . This indicates that the compound contains an iodomethyl group attached to an oxolan-2-one ring.
Wissenschaftliche Forschungsanwendungen
Azidoalkenylation of Terminal Alkenes
The compound has been used in the radical azidoalkylation of alkenes . This process involves the preparation of γ-azidosulfones, which are then converted to homoallylic azides using a Julia–Kocienski olefination reaction . This makes the whole process equivalent to the azidoalkenylation of terminal alkenes .
Synthesis of Organic Alkyl Azides
Organic alkyl azides are highly versatile compounds for synthesis . They are unreactive towards a broad range of reaction conditions but, under dedicated conditions, they may become nitrene and aminyl radical precursors . The carboazidation of alkenes represents a particularly attractive method to transform terminal alkenes into functionalized alkyl azides .
Synthesis of Heterocyclic Compounds
Molecular iodine has been used in the synthesis of heteroatom-containing compounds with potential synthetic and biological applications . Iodine-promoted cyclization of tethered heteroatom-containing alkenyl or alkynyl systems has been used to afford heterocyclic compounds .
4. Synthesis of Furans, Pyrroles, and Thiophenes Iodine-promoted cyclization of tethered heteroatom-containing alkynes has been used for the synthesis of furans, pyrroles, and thiophenes . These moieties are widely distributed in a large number of naturally occurring compounds which display a variety of physiological properties .
Synthesis of Indoles and Benzo[b]furans
The same iodine-promoted cyclization process has also been used for the synthesis of indoles and benzo[b]furans . These compounds have been found to exhibit in vitro cytotoxicity against KB cells .
Synthesis of Benzo[b]thiophenes
Benzo[b]thiophene analogues prepared through a combination of palladium–mediated coupling and iodine–promoted iodocyclization were found to exhibit tubulin binding activities .
In addition to these applications, the compound finds diverse applications in the creation of numerous organic compounds, including polymers and dyes . However, more research is needed to fully understand and utilize the potential of this compound in various scientific fields.
Safety and Hazards
The compound is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been identified that discuss compounds similar to 5-(Iodomethyl)-4,4-dimethyloxolan-2-one. These include studies on the synthesis of aldehydes and ketones from the oxidation of iodomethyl groups , the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines , and the synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one .
Eigenschaften
IUPAC Name |
5-(iodomethyl)-4,4-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMIBCXKOSOVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Iodomethyl)-4,4-dimethyloxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
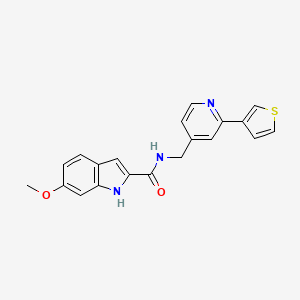
![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)
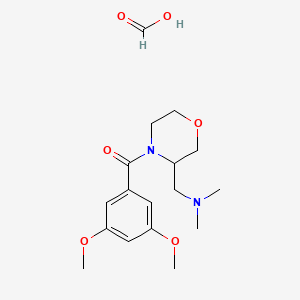
![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)
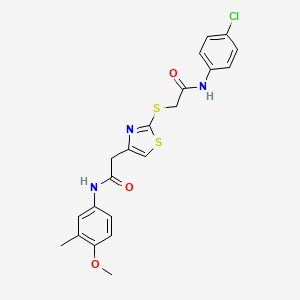
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)
![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)
![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)
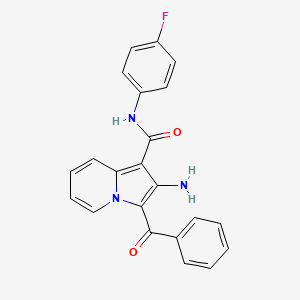
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)
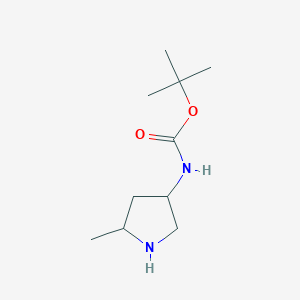

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)